molecular formula C10H11BrO2 B3302158 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane CAS No. 91587-27-8

2-(4-Bromo-2-methylphenyl)-1,3-dioxolane

Cat. No. B3302158
CAS RN: 91587-27-8
M. Wt: 243.10 g/mol
InChI Key: ZJJDARIPEHETAJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)-1,3-dioxolane, also known as brominated dioxolane, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a cyclic ether with a bromine atom and a methyl group attached to a phenyl ring. It has a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol.

Scientific Research Applications

Sustainable Lipophilic Solvent Applications

2-Methyloxolane (2-MeOx) has been highlighted as a sustainable, bio-based solvent for extracting natural products and food ingredients, potentially aligning with the properties and uses of similar dioxolane derivatives. This solvent demonstrates an environmentally and economically viable alternative to conventional petroleum-based solvents, showing great promise in the extraction efficiency and reduced environmental impact (Vincent Rapinel et al., 2020).

Synthesis and Chemical Properties

A detailed review of synthetic approaches and the importance of specific brominated biphenyl compounds in pharmaceutical manufacturing provides insights into the chemical synthesis and applications of related bromo-phenyl derivatives. This includes methodologies for efficiently creating these compounds, which may share similarities with the synthesis or functional applications of "2-(4-Bromo-2-methylphenyl)-1,3-dioxolane" (Yanan Qiu et al., 2009).

Antioxidant Activity and Environmental Impact

The environmental occurrence, fate, and toxicity of brominated compounds, including their presence in consumer goods, indoor air, and potential health impacts, are crucial areas of research. These studies shed light on the environmental behavior of brominated flame retardants and related derivatives, informing about the degradation pathways, bioaccumulation, and ecological risks associated with these compounds (E. A. Zuiderveen et al., 2020).

Analytical and Environmental Chemistry

Research on the degradation of pharmaceuticals and personal care products in the environment by advanced oxidation processes discusses pathways, by-products, and toxicity concerns. This area of study, including the examination of transformation products and their environmental and health impacts, can be relevant to understanding the behavior and implications of "2-(4-Bromo-2-methylphenyl)-1,3-dioxolane" in scientific and environmental contexts (Mohammad Qutob et al., 2022).

properties

IUPAC Name

2-(4-bromo-2-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-6-8(11)2-3-9(7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJDARIPEHETAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693135
Record name 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-methylphenyl)-1,3-dioxolane

CAS RN

91587-27-8
Record name 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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